molecular formula C15H12N4 B5520153 bis(4-aza-3-indolyl)methane CAS No. 23612-38-6

bis(4-aza-3-indolyl)methane

Cat. No.: B5520153
CAS No.: 23612-38-6
M. Wt: 248.28 g/mol
InChI Key: LBQCZLFGONFWKW-UHFFFAOYSA-N
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Description

bis(4-aza-3-indolyl)methane is a synthetic analog of the naturally derived compound 3,3'-Diindolylmethane (DIM), which is a bioactive metabolite found in cruciferous vegetables. Compounds in this class are of significant interest in chemical biology and oncology research due to their ability to modulate multiple cellular signaling pathways. Based on studies of related indolyl derivatives, this class of molecules is investigated for its potential to regulate processes such as cancer cell proliferation, apoptosis, and the cell cycle. Researchers explore these mechanisms to understand their chemopreventive and therapeutic potential. The incorporation of nitrogen (aza) atoms in the indole rings is a common strategy in medicinal chemistry to alter the compound's electronic properties, binding affinity, and metabolic stability, thereby tuning its pharmacological profile. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-3-12-14(16-5-1)10(8-18-12)7-11-9-19-13-4-2-6-17-15(11)13/h1-6,8-9,18-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQCZLFGONFWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CC3=CNC4=C3N=CC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257320
Record name 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine]
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Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-38-6
Record name 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23612-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 4 Aza 3 Indolyl Methane and Substituted Analogs

Electrophilic Substitution Reactions of Aza-Indoles with Carbonyl Compounds

The cornerstone for the synthesis of bis(4-aza-3-indolyl)methanes is the electrophilic substitution reaction between a 4-azaindole (B1209526) and a carbonyl compound, typically an aldehyde or a ketone. ijarset.comlibretexts.org This reaction hinges on the nucleophilic character of the C3 position of the aza-indole ring, which attacks the electrophilic carbonyl carbon. The general mechanism proceeds through the initial formation of an indolylcarbinol intermediate upon reaction with one molecule of indole (B1671886). This intermediate, often unstable, readily loses water to form a highly reactive aza-fulvenium ion or an equivalent electrophilic species. This species is then rapidly attacked by a second molecule of aza-indole to yield the final bis(4-aza-3-indolyl)methane product. jocpr.comresearchgate.netlongdom.org The efficiency and outcome of this condensation are heavily influenced by the reaction conditions and the choice of catalyst, which can range from catalyst-free systems to various Brønsted and Lewis acids. benthamscience.comorientjchem.org

Catalyst-Free Approaches for this compound Synthesis

In a move towards greener and more simplified chemistry, catalyst-free methods for the synthesis of bis(indolyl)methanes have been developed. These reactions can be conducted under solvent-free conditions, where simple mixing or grinding of the reactants at ambient temperature is sufficient to initiate the condensation. unigoa.ac.in For instance, the condensation of indole with various aromatic aldehydes has been successfully carried out without any catalyst or solvent to produce bis(indolyl)methanes.

Another innovative catalyst-free approach utilizes visible light to induce the reaction. A mild strategy for synthesizing bis(indolyl)methanes from aromatic aldehydes and indole has been developed that proceeds at room temperature under catalyst- and additive-free conditions, affording the products in good to excellent yields. nih.gov While these methods have been primarily demonstrated with indole and its simple derivatives, the underlying principle is applicable to 4-azaindole, offering an environmentally benign route to the target compounds.

Brønsted Acid-Catalyzed Synthetic Protocols

Brønsted acids are among the most common catalysts for promoting the condensation of indoles with carbonyl compounds. researchgate.netbenthamscience.com They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the aza-indole.

Solid and soluble sulfonic acids have proven to be effective and often recyclable catalysts for this transformation. Sulfanilic acid, a solid acidic organocatalyst, has been successfully used for the synthesis of bis(indolyl)methane derivatives in environmentally friendly solvents like water and ethanol (B145695) at room temperature. samipubco.com Other sulfonic acid-based catalysts include xanthan sulfuric acid and poly(4-vinylpyridinium)hydrogen sulfate (B86663), which also promote the electrophilic substitution of indoles with aldehydes efficiently. researchgate.net p-Toluenesulfonic acid is another widely used catalyst that facilitates a cascade reaction involving intramolecular Friedel–Crafts hydroxyalkylation and subsequent reaction with nucleophiles. acs.org

Table 1: Examples of Sulfonic Acid-Catalyzed Synthesis of Bis(indolyl)methanes

CatalystAldehydeSolventTemperatureYield (%)
Sulfanilic AcidBenzaldehydeWater/EthanolRoom Temp.High
Xanthan Sulfuric AcidAromatic AldehydesSolvent-FreeRoom Temp.High
p-Toluenesulfonic Acid4-(Indol-2-yl)-4-oxobutanalAcetonitrile (B52724)Not SpecifiedHigh

Note: Data is based on general bis(indolyl)methane synthesis, applicable to aza-indole derivatives.

Simple inorganic acids are frequently employed to catalyze the synthesis of bis(indolyl)methanes. Small, catalytic amounts of strong acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) are effective in promoting the reaction between various indoles and carbonyl compounds. nih.govalliedacademies.org For example, the synthesis of a series of bis(indolyl)methane derivatives was first achieved through the reaction of different indoles with trimethoxyacetophenone in the presence of catalytic amounts of hydrochloric acid. nih.gov These traditional catalysts, while effective, are often corrosive and can lead to challenges in product purification compared to solid acid catalysts.

Lewis Acid-Catalyzed Synthetic Strategies

Lewis acids are highly effective in catalyzing the formation of bis(indolyl)methanes by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. lookchem.comrsc.org A wide variety of Lewis acids have been explored, with transition metal salts being particularly prominent.

Salts of various transition metals have been established as potent Lewis acid catalysts for this reaction, often functioning under mild conditions and with high efficiency. ijarset.com

Nickel(II) Salts : Nickel(II) compounds such as nickel sulfate hexahydrate (NiSO4·6H2O) and nickel(II) iodide (NiI2) have been reported as efficient catalysts. jocpr.comlongdom.org For instance, NiSO4·6H2O in ethanol at room temperature effectively catalyzes the reaction between indole and various carbonyl compounds, offering excellent yields, simple work-up procedures, and the potential for catalyst recycling. jocpr.com The proposed mechanism involves the activation of the carbonyl compound through coordination with the Ni(II) ion. jocpr.com

Silver(I) Salts : Silver salts are also employed in indole chemistry. While often used in cyclization reactions, such as the silver-catalyzed intramolecular cyclization of acetylenic amines to form 7-azaindoles, their application extends to condensation reactions. organic-chemistry.org The Lewis acidic nature of Ag(I) can activate carbonyl compounds towards nucleophilic attack by aza-indoles in a manner similar to other transition metal catalysts.

Iron(III) Salts : Iron(III) salts are inexpensive, readily available, and effective catalysts for bis(indolyl)methane synthesis. Catalysts like iron(III) chloride (FeCl3) and iron(III) phosphate (B84403) (FePO4) have been used successfully. benthamscience.comresearchgate.net FePO4 has been demonstrated as a stable and reusable catalyst for the reaction of indoles with aldehydes in glycerol, providing high yields. researchgate.net Similarly, FeCl3, often in ionic liquids, provides an efficient catalytic system for the electrophilic substitution. northwestern.edu

Table 2: Research Findings on Transition Metal-Catalyzed Synthesis of Bis(indolyl)methanes

CatalystAldehyde/KetoneSolventTemperatureYield (%)Reference
NiSO4·6H2OVarious Aldehydes & KetonesEthanolRoom Temp.85-95 jocpr.com
NiI2Various AldehydesDichloromethaneRoom Temp.High longdom.org
FeCl3Various AldehydesIonic LiquidNot SpecifiedHigh benthamscience.comnorthwestern.edu
FePO4Various AldehydesGlycerol75 °C85-95 researchgate.net

Note: Data is based on general bis(indolyl)methane synthesis, applicable to aza-indole derivatives.

Main Group Metal Lewis Acids (e.g., Boron Trifluoride Etherate)

Boron trifluoride etherate (BF₃·OEt₂) is a widely utilized and convenient Lewis acid catalyst in organic synthesis. wikipedia.orgsigmaaldrich.com It effectively promotes the electrophilic substitution reaction between indoles and various aldehydes to produce bis(indolyl)methanes. nih.gov The reaction, typically conducted at room temperature in a chlorinated solvent like 1,2-dichloroethane, is efficient and proceeds rapidly. nih.gov

Research has shown that BF₃·OEt₂ can catalyze the synthesis of a range of bis(indolyl)methane derivatives. nih.gov Aldehydes bearing both electron-withdrawing groups (like nitro or halide groups) and electron-donating groups have been successfully employed, with the former generally providing better yields. nih.gov This methodology has been used to synthesize precursors for bioactive natural products like vibrindole A and streptindole. nih.gov

Table 1: Synthesis of Bis(indolyl)methanes using Boron Trifluoride Etherate

AldehydeReaction TimeYield (%)
4-Chlorobenzaldehyde20 min82
4-Nitrobenzaldehyde20 min85
4-Methoxybenzaldehyde20 min42
Benzaldehyde20 min48

Data sourced from studies on the synthesis of bis(indolyl)methanes. nih.gov

Supported Metal Catalyst Systems (e.g., Ga-MCM-41-SO₃H)

Heterogeneous catalysts are advantageous due to their ease of separation, reusability, and often lower environmental impact. Ga-MCM-41-SO₃H, a solid acid catalyst, has proven to be a highly efficient and reusable option for the synthesis of bis(indolyl)methane derivatives. researchgate.net This catalyst facilitates the one-pot condensation of indoles with various aldehydes under mild conditions, resulting in high product yields of up to 98%. researchgate.net

The Ga-MCM-41-SO₃H catalyst is noted for its stability and can be recycled and reused for at least five consecutive runs without a significant drop in its catalytic activity. researchgate.net This system's effectiveness has been demonstrated in the successful synthesis of bioactive alkaloids such as Arsindoline A and Turbomycin B, highlighting its potential as a superior alternative to traditional homogeneous acid catalysts. researchgate.net

Table 2: Ga-MCM-41-SO₃H Catalyzed Synthesis of Bis(indolyl)methanes

AldehydeTemperature (°C)Time (h)Yield (%)
Benzaldehyde601.098
4-Nitrobenzaldehyde601.097
4-Chlorobenzaldehyde601.096
2-Chlorobenzaldehyde601.595

Data reflects findings from research on Ga-MCM-41-SO₃H catalyzed synthesis. researchgate.net

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. thieme-connect.com They have been successfully employed in the synthesis of bis(indolyl)methanes, often providing high yields in short reaction times. orientjchem.orgrsc.org

Various types of ionic liquids have been explored:

Acidic Ionic Liquids : Task-specific acidic ionic liquids, such as [hmim]HSO₄ (1-hexyl-3-methylimidazolium hydrogen sulfate), can function as efficient and recyclable catalysts. thieme-connect.com The reaction can proceed smoothly at room temperature, and the ionic liquid can be easily separated from the product and reused multiple times without significant loss of activity. thieme-connect.com

Neutral Ionic Liquids : Some neutral ionic liquids, like [bmim][MeSO₄] (1-butyl-3-methylimidazolium methyl sulfate), have also been shown to catalyze the reaction effectively. rsc.org The catalytic efficiency is influenced by both the cation and the anion of the IL. rsc.org A proposed mechanism suggests an "ambiphilic dual activation" role for the ionic liquid, where it interacts with both the aldehyde and the indole to facilitate the reaction. rsc.org

Supported Ionic Liquids : To further improve catalyst recovery, ionic liquids have been immobilized on solid supports, such as magnetic Fe₃O₄ nanoparticles. niscpr.res.in These magnetic nanocatalysts are easily retrieved from the reaction mixture using an external magnet and can be reused for several cycles. niscpr.res.in

Table 3: Comparison of Ionic Liquids in Bis(indolyl)methane Synthesis

Ionic Liquid SystemSolventTemperatureTypical Yield (%)
[hmim]HSO₄EthanolRoom Temp.90-95
HEMImBr / H₂SO₄None80°C93-95
FeCl₃ / [omim]PF₆NoneRoom Temp.~95
Fe₃O₄@PCmIm-HSO₄Ethanol/WaterRoom Temp.88-95

Data compiled from various studies on ionic liquid-mediated syntheses. thieme-connect.comniscpr.res.inresearchgate.netbohrium.com

Heterogeneous Catalysis and Solid-Supported Reagents (e.g., Silica-supported Chloroacetic Acid, FeCl₃)

The use of solid-supported reagents represents a significant advancement in green chemistry, offering mild reaction conditions, simple work-up procedures, and catalyst reusability. researchgate.netresearchgate.net

Silica-supported Chloroacetic Acid : This heterogeneous catalyst has been effectively used for the synthesis of bis(indolyl)methanes from indoles and aromatic aldehydes under solvent-free conditions. researchgate.netresearchgate.netscholarsresearchlibrary.com The reaction proceeds efficiently with excellent yields, and the solid-supported catalyst can be easily recovered and reused. researchgate.net Optimization studies have shown that a small amount of the catalyst is sufficient to drive the reaction to completion in a short time. researchgate.net

Supported Ferric Chloride (FeCl₃) : While FeCl₃ is a common homogeneous Lewis acid catalyst for this transformation orientjchem.org, it can also be used in heterogeneous systems. For instance, FeCl₃ has been employed in conjunction with ionic liquids, where the catalytic system can be recycled. bohrium.com Other research has focused on immobilizing iron-based catalysts on supports like silica (B1680970) aerogels, which provide high surface area and porosity, enabling high conversions at room temperature and easy magnetic recovery of the catalyst. mdpi.com

Table 4: Synthesis of Bis(indolyl)methanes with Silica-Supported Chloroacetic Acid (Solvent-Free)

AldehydeTime (min)Yield (%)
Benzaldehyde1095
4-Chlorobenzaldehyde1596
4-Methoxybenzaldehyde2092
4-Nitrobenzaldehyde1298

Data sourced from studies using silica-supported chloroacetic acid. researchgate.netresearchgate.net

Enzymatic Catalysis in Bis(indolyl)methane Formation

Enzymatic catalysis offers a remarkably mild, efficient, and environmentally benign approach to chemical synthesis. rsc.orgrsc.org Lipases, in particular, have been successfully used to catalyze the cascade reaction between indoles and aldehydes to form bis(indolyl)methanes. rsc.orgresearchgate.net

For example, lipase (B570770) from Thermomyces lanuginosus immobilized on silica gel (lipase TLIM) has been shown to be an effective catalyst for the reaction in pure water. rsc.orgrsc.org This method boasts numerous advantages, including excellent yields, a broad substrate scope, a simple procedure, and the use of a minimal amount of a reusable catalyst. rsc.org The reaction is typically conducted at a moderately elevated temperature (e.g., 55 °C). researchgate.net The proposed mechanism involves the enzyme's active site stabilizing the aldehyde through interactions, thereby activating it for nucleophilic attack by indole. rsc.org Another enzyme, α-chymotrypsin, has also been used to catalyze this transformation in an ethanol-water mixture, yielding good results across a range of aromatic aldehydes. nih.gov

Table 5: Enzymatic Synthesis of Bis(indolyl)methanes using Lipase TLIM in Water

AldehydeTime (h)Temperature (°C)Yield (%)
4-Chlorobenzaldehyde365598
4-Nitrobenzaldehyde485595
Benzaldehyde725585
4-Methylbenzaldehyde485596

Data from studies on lipase-catalyzed synthesis. rsc.orgresearchgate.net

Alkylation Reactions Involving Aza-Indoles

Alkylation of the aza-indole nucleus is a key reaction for introducing further structural diversity. A significant challenge in the alkylation of indoles and their aza-analogs is controlling the regioselectivity between reaction at the nitrogen (N-alkylation) and the C3 position (C3-alkylation). nih.gov

Alkylation with Alcohols under Varied Conditions

The direct use of alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen autotransfer" methodology is a highly atom-economical and green strategy. nih.govresearchgate.net This process typically involves a metal catalyst that temporarily oxidizes the alcohol to an aldehyde in situ. The aldehyde then undergoes condensation with the indole (at either the N1 or C3 position), followed by reduction of the resulting intermediate by the hydrogen that was "borrowed" by the catalyst. nih.gov

Various catalytic systems have been developed for this transformation:

Iron Catalysts : Iron complexes have been used to selectively catalyze the N-alkylation of indoline (B122111) (a reduced form of indole) with alcohols. nih.gov The resulting N-alkylated indoline can then be oxidized in a one-pot, two-step procedure to yield the desired N-alkylated indole. nih.gov This approach circumvents the common problem of preferential C3-alkylation.

Copper Catalysts : Heterogeneous catalysts such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been reported for the alkylation of indoles with a range of benzylic alcohols, leading to the formation of bis(indolyl)methanes. researchgate.net These catalysts are often magnetically separable and reusable. researchgate.net

Lewis Acids : Classical Lewis acids like FeCl₃ have also been shown to catalyze the C3-selective Friedel-Crafts alkylation of indoles with alcohols. sc.edu

For aza-indoles, the presence of the nitrogen atom in the six-membered ring can influence the nucleophilicity of both the N1 and C3 positions, adding another layer of complexity to achieving regioselective alkylation with alcohols.

Oxidative Coupling Reactions (e.g., Arylmethylamines with Indoles)

A notable and environmentally conscious approach for the synthesis of bis(indolyl)methanes involves the oxidative coupling of arylmethylamines with indoles. This method circumvents the need for traditional aldehyde precursors. A metal-free oxidative coupling reaction has been developed using molecular oxygen as a green oxidant. nih.govmdpi.comrsc.org In a typical procedure, an arylamine is coupled with an indole in the presence of an acid catalyst. nih.gov

A proposed mechanism for this transformation begins with the oxidation of the arylamine to form an aldimine intermediate. This intermediate then undergoes a Mannich-type reaction with a molecule of indole at the C3 position. Subsequent oxidation of the resulting intermediate generates an azafulvene species, which then reacts with a second indole molecule to yield the final bis(indolyl)methane product. nih.gov While this methodology has been extensively applied to various substituted indoles and arylmethylamines, specific examples detailing the use of 4-azaindole are less common in the literature. However, the general principles of this reaction are expected to be applicable.

Another variation of this oxidative coupling utilizes a water-soluble cobalt catalyst with air as the oxidant, offering a pathway to conduct the reaction in an aqueous medium, which is a significant step towards greener synthesis. rsc.org Furthermore, oxone has been employed as an effective oxidant in ethanol, accommodating a range of substituted benzylamines and indoles, leading to high yields of the corresponding bis(indolyl)methanes. bohrium.com

Table 1: Examples of Oxidative Coupling Reactions for the Synthesis of Bis(indolyl)methanes

ArylmethylamineIndole ReactantCatalyst/OxidantSolventTemperature (°C)Yield (%)Reference
BenzylamineIndoleAcetic acid / O₂Chlorobenzene11091 nih.gov
4-MethylbenzylamineIndoleAcetic acid / O₂Chlorobenzene11095 nih.gov
4-MethoxybenzylamineIndoleAcetic acid / O₂Chlorobenzene11089 nih.gov
BenzylamineIndoleCo(bpb) / AirWaterRoom Temp.85 rsc.org
BenzylamineIndoleOxoneEthanol7594 bohrium.com

Note: The data in this table is based on reactions with indole and its derivatives. Specific data for 4-azaindole is not explicitly available in the cited sources.

Multicomponent Reaction Approaches for this compound Derivatization

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of bis(indolyl)methane derivatives, a three-component reaction involving an aldehyde, an indole, and another nucleophile is a common strategy. orientjchem.orgsamipubco.com These reactions are often facilitated by a catalyst to drive the formation of the desired product.

For instance, a one-pot synthesis of 3-amino alkylated indoles has been achieved through a Mannich-type reaction involving an aldehyde, a secondary amine, and an indole in an aqueous micellar medium. rsc.org This approach is attractive for generating derivatives of this compound by incorporating a functionalized side chain.

The use of solid acid catalysts, such as sulfanilic acid, in aqueous ethanol has also been reported for the three-component synthesis of bis(indolyl)methanes at ambient temperature, providing high yields and operational simplicity. samipubco.com These methods are highly adaptable for creating a library of substituted bis(4-aza-3-indolyl)methanes by varying the aldehyde and other components.

Regioselective Synthesis of this compound Isomers and Derivatives

The regioselectivity of the reaction between an indole and an electrophile is a critical aspect of the synthesis of bis(indolyl)methane derivatives. The nucleophilic character of the C3 position of the indole ring generally directs the electrophilic substitution to this position, leading to the formation of 3,3'-bis(indolyl)methanes. However, the synthesis of other isomers, such as 2,3'- or 5,3'-bis(indolyl)methanes, requires specific strategies to control the regioselectivity.

One approach to achieve regioselectivity involves the use of protecting groups on the indole nitrogen or the strategic placement of substituents on the indole ring to influence the electronic and steric properties of the molecule. For instance, the synthesis of 1,4-disubstituted 1,2,3-bistriazoles has been reported from N-propargyl bis(indolyl)methanes, demonstrating a method for derivatization that relies on the initial regioselective formation of the bis(indolyl)methane core. nih.govnih.gov

Furthermore, substrate-controlled regioselective arylation of 2-indolylmethanols with indoles has been established to produce both bis(indolyl)methane and 3,3'-bisindole derivatives with high yields. researchgate.net The regiochemical outcome of cyclization reactions involving 4-substituted indoles can also be influenced by the reaction conditions and the nature of the substituents, leading to either C3 or C5 annulation. ijacskros.com While these studies provide a framework for controlling regioselectivity, specific investigations into the regioselective synthesis of this compound isomers are an area for further research.

Green Chemistry Protocols for this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of bis(indolyl)methanes to reduce environmental impact. These protocols often involve the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the use of potentially hazardous organic solvents. tsijournals.com The synthesis of bis(indolyl)methanes has been successfully achieved by grinding an indole with an aldehyde in a mortar and pestle at room temperature, without the need for a catalyst. tsijournals.com This mechanochemical approach is simple, efficient, and environmentally benign.

Various catalysts have also been employed in solvent-free syntheses to improve reaction rates and yields. These include solid-supported catalysts like silica-supported chloroacetic acid and sulfated titania, which can often be recovered and reused. researchgate.netresearchgate.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been shown to be an effective catalyst for the solvent-free synthesis of bis(indolyl)methanes. rsc.org

Table 2: Examples of Solvent-Free Synthesis of Bis(indolyl)methanes

AldehydeCatalystReaction TimeYield (%)Reference
BenzaldehydeNone (Grinding)10 min92 tsijournals.com
4-ChlorobenzaldehydeNone (Grinding)15 min94 tsijournals.com
BenzaldehydeSilica-supported Chloroacetic Acid10 min94 researchgate.net
4-NitrobenzaldehydeCeric Ammonium Nitrate (CAN)5 min98 rsc.org
BenzaldehydeSulfated Titania30 min98 researchgate.net

Note: The data in this table is based on reactions with indole. Specific data for 4-azaindole is not explicitly available in the cited sources.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of bis(indolyl)methanes in aqueous media has been explored using various catalytic systems. Enzymes, such as lipase and α-chymotrypsin, have been shown to catalyze the cascade reaction of indoles with aldehydes in pure water or aqueous-organic mixtures, offering high yields under mild conditions. mdpi.comrsc.orgnih.gov

Surfactant-aided catalysis in water is another effective strategy. The use of dodecylbenzenesulfonic acid (DBSA) as a surfactant catalyst under ultrasound irradiation has been reported to give excellent yields of bis(indolyl)methanes. rsc.org The plausible mechanism involves the formation of micelles which can help to bring the reactants together and catalyze the reaction.

Table 3: Examples of Aqueous Medium Synthesis of Bis(indolyl)methanes

AldehydeCatalystReaction ConditionsYield (%)Reference
4-NitrobenzaldehydeLipase TLIMWater, 50°C, 24h95 nih.gov
4-Nitrobenzaldehydeα-ChymotrypsinEthanol/Water, 50°C, 24h95 mdpi.com
BenzaldehydeDodecylbenzenesulfonic acid (ABS)Water, Ultrasound, 23-25°C, 20 min96 rsc.org
BenzaldehydeKHSO₄Methanol (B129727)/Water, Room Temp., 7h90 scispace.com

Note: The data in this table is based on reactions with indole. Specific data for 4-azaindole is not explicitly available in the cited sources.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technique has been successfully applied to the synthesis of bis(indolyl)methanes.

A variety of catalysts, including natural fruit juices like that of Citrus limon, have been used in conjunction with microwave irradiation to promote the reaction between indoles and aldehydes under solvent-free conditions. scispace.comdoaj.orgresearchgate.net Silica chloride has also been reported as an efficient catalyst for the rapid, microwave-assisted synthesis of bis-indolylmethanes. researchgate.net

Table 4: Examples of Microwave-Assisted Synthesis of Bis(indolyl)methanes

AldehydeCatalystSolventPower (W) / TimeYield (%)Reference
BenzaldehydeFruit juice of Citrus limonNone180W / 2 min92 scispace.com
4-ChlorobenzaldehydeFruit juice of Citrus limonNone180W / 2 min95 scispace.com
BenzaldehydeSilica ChlorideNoneN/A / 1.5 min94 researchgate.net
BenzaldehydeSuccinic AcidWater300W / 9 min92

Note: The data in this table is based on reactions with indole. Specific data for 4-azaindole is not explicitly available in the cited sources.

Ultrasonication-Enhanced Synthesis

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful technique for accelerating reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. orientjchem.orgnumberanalytics.comnumberanalytics.com This "green chemistry" approach is particularly effective for the synthesis of heterocyclic compounds like bis(indolyl)methanes. orientjchem.orgresearchgate.net The underlying principle of sonochemistry lies in acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium, which generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. numberanalytics.com

In the context of synthesizing bis(indolyl)methane analogs, ultrasonication has been successfully employed to promote the electrophilic substitution reaction between indoles and various aldehydes or ketones. Several studies have highlighted the efficiency of this method, often in aqueous media, which further enhances its environmentally benign profile.

Key research findings for the ultrasonication-enhanced synthesis of bis(indolyl)methanes include:

Use of Catalysts: A variety of catalysts have been shown to be effective under ultrasonic irradiation. For instance, dodecylbenzenesulfonic acid (ABS) has been used as a catalyst for the reaction of indole or N-methylindole with aromatic aldehydes in aqueous media at room temperature, resulting in excellent yields. nih.gov Similarly, 1-hexenesulphonic acid sodium salt has been employed as a catalyst for the green synthesis of bis(indol-3-yl)methanes in water at ambient temperature. nih.gov Other catalysts, such as lemon juice and malic acid, have also been utilized, underscoring the versatility and green nature of this approach. orientjchem.org

Reaction Conditions and Yields: A significant advantage of ultrasonication is the ability to conduct reactions under mild conditions. Many syntheses of bis(indolyl)methanes are carried out at room temperature in aqueous or ethanolic solutions. orientjchem.orgnih.govnih.gov The reaction times are often dramatically reduced from several hours to minutes, with reported yields frequently in the range of 85-95%. orientjchem.org

Synthesis of Aza-Indole Derivatives: While specific data on this compound is scarce, ultrasound has been utilized in the synthesis of other nitrogen-containing heterocycles, including aza-indole derivatives. For example, ultrasound has been shown to efficiently promote the aza-Michael reaction in water, a key step in the formation of various nitrogen-containing compounds. utrgv.edu Furthermore, ultrasound-assisted methods have been developed for the synthesis of complex molecules containing indole and other nitrogen heterocycles like 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole.

The table below summarizes representative examples of ultrasonication-enhanced synthesis of bis(indolyl)methane analogs.

CatalystSubstratesSolventTemperature (°C)Time (min)Yield (%)
Dodecylbenzenesulfonic acid (ABS)Indole, Aromatic AldehydesWater23-2550-12090-98
1-Hexenesulphonic acid sodium saltIndole, Various AldehydesWaterAmbientNot specified80-94
Lemon JuiceIndole, AldehydesAqueous EthanolNot specifiedNot specifiedHigh
Malic AcidIndole, AldehydesWaterNot specifiedNot specified85-95
12-Tungstophosphoric acidIndole, Electron-deficient alkenesAqueous media90Not specifiedGood to high

Scalability and Industrial Feasibility Studies of this compound Production

The transition of a synthetic route from a laboratory scale to an industrial process presents a unique set of challenges and considerations. For the production of this compound, while specific studies on its scalability are not available in the current literature, valuable insights can be drawn from the general principles of scaling up sonochemical reactions and the industrial synthesis of related heterocyclic compounds.

The industrial feasibility of producing a chemical compound is contingent on several factors, including the cost and availability of raw materials, the efficiency and safety of the manufacturing process, capital and operational expenditures, and market demand. A techno-economic analysis (TEA) is a critical tool for evaluating the economic performance of a potential industrial process. researchgate.net Such an analysis for an ultrasound-assisted process would weigh the benefits of increased reaction rates and yields against the costs associated with specialized sonochemical reactors and the energy consumption of ultrasound transducers. researchgate.netunimi.it

Key considerations for the scalability of sonochemical processes for the production of compounds like this compound include:

Reactor Design and Geometry: The non-uniform nature of cavitation within a reactor is a major hurdle in scaling up sonochemical processes. acs.org The design of large-scale sonoreactors must ensure a homogeneous distribution of ultrasonic energy to maintain consistent reaction conditions and yields. acs.orgacs.org This may involve the use of multiple transducers, specific reactor geometries, and optimized flow patterns for continuous production. acs.orgnih.gov

Heat Management: The intense energy from acoustic cavitation generates substantial heat, which must be effectively managed to maintain the desired reaction temperature and prevent side reactions or product degradation. acs.org Large-scale reactors require efficient cooling systems.

Process Intensification: Ultrasound is considered a process intensification technology. acs.org Its integration with other technologies, such as continuous flow reactors, can offer further advantages in terms of safety, control, and efficiency for industrial-scale production.

Downstream Processing: The scalability of the synthesis also depends on the ease of purification of the final product. Green synthesis methods that minimize byproduct formation and facilitate simple work-up procedures are more amenable to industrial application.

The following table outlines the general parameters and challenges associated with the scale-up of sonochemical production.

ParameterKey Considerations for Scale-UpPotential Challenges
Reactor Design Homogeneous energy distribution, efficient mixing, material compatibility.Non-uniform cavitation fields, "dead zones" in the reactor. acs.org
Ultrasound Parameters Frequency, power intensity, continuous vs. pulsed sonication.Attenuation of sound waves in large volumes, transducer durability.
Heat Transfer Efficient cooling systems to manage heat generated by cavitation.Overheating, leading to side reactions or product degradation. acs.org
Mass Transfer Ensuring efficient transport of reactants and products.Limitations in mass transfer in viscous media or with solid catalysts.
Energy Efficiency Minimizing energy consumption per unit of product.High capital and operational costs of ultrasonic equipment. researchgate.netunimi.it
Safety Handling of flammable solvents (if used), containment of high-pressure zones.Potential for localized high pressures and temperatures.

Reaction Mechanisms and Kinetic Investigations of Bis 4 Aza 3 Indolyl Methane Formation

Detailed Mechanistic Pathways for Electrophilic Substitution

The formation of bis(4-aza-3-indolyl)methane proceeds via a multi-step electrophilic aromatic substitution pathway, which is the most common and attractive method for synthesizing such compounds. utrgv.eduresearchgate.net The presence of the nitrogen atom in the pyridine (B92270) ring of 4-azaindole (B1209526) renders the molecule less electron-rich compared to indole (B1671886), making the electrophilic substitution reaction more challenging and often requiring specific catalytic conditions. researchgate.net

The generally accepted mechanism involves the following key stages:

Catalyst-Mediated Activation of the Carbonyl Group: The reaction is initiated by the activation of the aldehyde or ketone reactant by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. orientjchem.org

Nucleophilic Attack by 4-Azaindole: The electron-rich C3 position of the first 4-azaindole molecule acts as a nucleophile, attacking the activated carbonyl carbon. This step leads to the formation of a hydroxylated intermediate, an indolyl carbinol analogue.

Formation of the Electrophilic Intermediate: The carbinol intermediate is then protonated by the acid catalyst at its hydroxyl group. This is followed by the elimination of a water molecule.

Second Electrophilic Attack: A second molecule of 4-azaindole then attacks this electrophilic intermediate at its C3 position.

Deprotonation and Aromatization: The final step involves the loss of a proton from the resulting cationic species to restore aromaticity, yielding the stable this compound product. allen.inyoutube.com

A critical juncture in the reaction mechanism is the formation of a highly reactive, resonance-stabilized cationic intermediate following the dehydration of the initial carbinol adduct. longdom.org For the reaction involving 4-azaindole, this intermediate is termed an azafulvenium salt or an aza-indolenium cation. This species is a potent electrophile.

Acid catalysts are essential for promoting the reaction between the relatively unreactive azaindole and carbonyl compounds. utrgv.eduresearchgate.net Both Brønsted and Lewis acids are widely employed, and their mode of activation influences the reaction progress. researchgate.netorientjchem.org

Brønsted Acid Catalysis: Protic acids, such as hydrochloric acid or solid-supported acids, function by protonating the carbonyl oxygen of the aldehyde. This protonation significantly increases the positive charge polarization on the carbonyl carbon, rendering it highly electrophilic and ready for attack by the 4-azaindole. The catalyst also facilitates the subsequent dehydration step by protonating the hydroxyl group of the carbinol intermediate, converting it into a good leaving group (water).

Lewis Acid Catalysis: Lewis acids, such as bismuth nitrate (B79036), lanthanide triflates, or iron(III) chloride, activate the carbonyl compound by coordinating with the lone pair of electrons on the oxygen atom. utrgv.edualliedacademies.org This coordination withdraws electron density from the carbonyl group, which, similar to protonation, enhances the electrophilicity of the carbonyl carbon. The Lewis acid can also assist in the water elimination step by coordinating to the hydroxyl group of the carbinol intermediate.

The choice of catalyst can affect reaction rates and yields, with Lewis acids often providing milder conditions and greater efficiency for less reactive substrates like azaindoles. researchgate.net

The elimination of a water molecule from the protonated carbinol intermediate is a mechanistically crucial and often rate-determining step. This dehydration event is what generates the highly reactive azafulvenium electrophile. The efficiency of this step is heavily dependent on the acidity of the medium and the stability of the resulting cation.

Kinetic Analysis of this compound Synthetic Reactions

While detailed kinetic studies providing rate constants and reaction orders for the synthesis of this compound are not extensively documented, the reaction kinetics can be inferred from experimental data on reaction times and yields under various catalytic conditions. The rate of formation is significantly influenced by factors such as catalyst type, catalyst loading, temperature, and the electronic properties of the substrates.

For instance, studies on analogous bis(indolyl)methane syntheses demonstrate that the reaction can be significantly accelerated by optimizing these parameters. The use of efficient catalysts can reduce reaction times from hours to minutes. alliedacademies.orgnih.gov Kinetic plots from related studies show that product yields increase sharply in the initial phase of the reaction and then plateau as the reactants are consumed. acs.org

Table 1: Representative Reaction Conditions and Times for Bis(indolyl)methane Synthesis
CatalystAldehydeSolventTemperature (°C)TimeYield (%)
PEG-OP(O)Cl2BenzaldehydeSolvent-freeRoom Temp.10 min95
La(OTf)3 (Microwave)BenzaldehydeSolvent-free-~5 min94
α-Chymotrypsin4-NitrobenzaldehydeWater/Ethanol (B145695)5024 h77
None (Mechanochemical)BenzaldehydeSolvent-freeRoom Temp.15 min96
PPy@CH2BrBenzaldehydeSolvent-free601 h96

Data adapted from various sources for illustrative purposes of analogous bis(indolyl)methane syntheses. alliedacademies.orgnih.govacs.orgmdpi.comresearchgate.net

Influence of Substituents on Reaction Rate and Selectivity

The electronic nature of substituents on both the 4-azaindole and the carbonyl reactant profoundly impacts the reaction rate, consistent with the principles of electrophilic aromatic substitution. lumenlearning.comlibretexts.orglibretexts.org

Substituents on the Carbonyl Compound: The reaction is generally accelerated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring of an aldehyde. EWGs, such as nitro (-NO₂) or cyano (-CN) groups, increase the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack by 4-azaindole faster. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, decrease the electrophilicity of the carbonyl carbon, thereby slowing down the reaction rate and potentially lowering the yield. acs.org

Substituents on the 4-Azaindole Ring: The nucleophilicity of the 4-azaindole ring is key to its reactivity. EDGs on the azaindole ring increase the electron density, particularly at the C3 position, enhancing its nucleophilic character and accelerating the rate of reaction. In contrast, EWGs on the azaindole ring would further decrease its electron density, making it less nucleophilic and thus less reactive towards electrophiles. The inherent electron-withdrawing nature of the pyridine nitrogen already deactivates the ring relative to indole, an effect that would be compounded by additional EWGs. researchgate.net

Table 2: Qualitative Effect of Substituents on Reaction Rate
ReactantSubstituent TypeExample GroupEffect on Reaction Rate
Aromatic AldehydeElectron-Withdrawing (EWG)-NO2, -Cl, -CNIncrease
Electron-Donating (EDG)-OCH3, -CH3, -N(CH3)2Decrease
4-Azaindole RingElectron-Withdrawing (EWG)-Br, -COORDecrease
Electron-Donating (EDG)-CH3, -ORIncrease

Stereochemical Aspects of this compound Formation

When two identical molecules of 4-azaindole react with an aldehyde (R-CHO), the resulting symmetrical this compound product is achiral. The central methane (B114726) carbon is not a stereocenter because it is bonded to two identical 4-aza-3-indolyl groups, creating a plane of symmetry in the molecule.

However, stereochemistry becomes a consideration under two conditions:

Formation of Unsymmetrical Products: If the reaction involves two different indole or azaindole derivatives, the resulting product will be chiral, and the reaction will produce a racemic mixture of enantiomers in the absence of a chiral influence.

Asymmetric Catalysis: The development of stereoselective syntheses is an important area of research. The key to inducing stereoselectivity lies in controlling the facial attack of the second azaindole molecule on the planar azafulvenium intermediate. The use of a chiral catalyst (either a chiral Brønsted or Lewis acid) can create a chiral environment around the intermediate, favoring attack from one face over the other. This leads to the preferential formation of one enantiomer, a process known as asymmetric catalysis or desymmetrization. nih.gov While well-established for other reaction types, the application of this strategy to the synthesis of chiral bis(aza-indolyl)methanes remains a specialized field.

Advanced Structural and Spectroscopic Analyses of Bis 4 Aza 3 Indolyl Methane

Single Crystal X-ray Diffraction Studies for Molecular Architecture Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

For bis(4-aza-3-indolyl)methane, a crystal structure would reveal the spatial orientation of the two 7-azaindole (B17877) rings relative to each other. It is anticipated that the molecule, similar to other bis(indolyl)methanes, would adopt a conformation where the two heterocyclic rings are arranged in a non-coplanar fashion around the central methylene (B1212753) bridge. The key parameters that would be determined include the C-N and C-C bond lengths within the azaindole rings, the length of the C-C bonds connecting the rings to the central methane (B114726) carbon, and the crucial C-C-C bond angle of the methylene bridge. Intermolecular interactions, such as hydrogen bonding involving the indole (B1671886) N-H groups and the pyridine-like nitrogen atoms, would also be elucidated, providing insight into the crystal packing.

While a specific crystal structure for this compound is not publicly available, the table below presents typical bond lengths and angles expected for the core structure, based on data from related heterocyclic compounds.

Table 1: Predicted Core Bond Geometries for this compound

Parameter Atom Pair/Triplet Expected Value
Bond Length Indole C-C (aromatic) ~1.36 - 1.44 Å
Indole C-N ~1.37 - 1.38 Å
C-C (Methylene Bridge) ~1.51 - 1.54 Å
Bond Angle C-CH₂-C (Methylene Bridge) ~109.5° - 112°

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 7-azaindole rings, the N-H proton, and a characteristic singlet for the two protons of the bridging methylene group. The chemical shift of this methylene proton is a key diagnostic feature for this class of compounds. The protons on the pyridine (B92270) part of the azaindole system would likely appear at a different chemical shift compared to those on the pyrrole (B145914) part.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The signal for the central methylene carbon would be distinct from the aromatic and heterocyclic carbons. The presence of the nitrogen atom in the six-membered ring would influence the chemical shifts of the adjacent carbon atoms compared to those in the parent bis(3-indolyl)methane.

Table 2: Expected NMR Chemical Shifts (δ) for this compound in a Typical Deuterated Solvent (e.g., DMSO-d₆)

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H N-H (Indole) 10.5 - 11.5
C-H (Aromatic/Heterocyclic) 6.5 - 8.5
CH ₂ (Methylene Bridge) ~4.0 - 6.0
¹³C C (Aromatic/Heterocyclic) 100 - 150

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The frequencies of absorption (IR) or scattering (Raman) correspond to specific bond stretches, bends, and torsions, providing a molecular fingerprint.

The IR spectrum of this compound would be dominated by a prominent N-H stretching band around 3400 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene bridge would be observed just below 3000 cm⁻¹. The region from 1400 to 1650 cm⁻¹ would contain complex absorptions corresponding to C=C and C=N stretching vibrations within the aromatic rings.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The symmetric stretching of the aromatic rings would be expected to produce strong Raman signals.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Indole N-H 3350 - 3450
C-H Stretch (Aromatic) Ring C-H 3000 - 3150
C-H Stretch (Aliphatic) Methylene C-H 2850 - 2960
C=C / C=N Stretch Aromatic Rings 1400 - 1650

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The absorption spectrum of this compound is expected to be dominated by π→π* transitions within the 7-azaindole rings.

Studies on the 7-azaindole monomer show that it possesses an absorption spectrum with maxima that are red-shifted compared to the parent indole molecule. acs.org It is therefore anticipated that this compound will exhibit absorption bands similar to those of 7-azaindole, likely in the range of 260-300 nm. The dimeric nature of the molecule might lead to a broadening or slight shifting of these bands compared to the monomer, depending on the extent of electronic coupling between the two azaindole moieties.

Table 4: Reference UV-Vis Absorption Data for the 7-Azaindole Chromophore

Compound Solvent Absorption Maxima (λₘₐₓ)
7-Azaindole Methanol (B129727) ~280 nm, ~288 nm

Fluorescence and Emission Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. 7-Azaindole and its derivatives are known to be fluorescent, making them useful as biological probes. rsc.org Their emission properties are often highly sensitive to the solvent environment. acs.org

This compound is expected to be fluorescent, with emission properties governed by the 7-azaindole chromophore. In certain solvents like alcohols, 7-azaindole exhibits dual emission, which is attributed to an excited-state double-proton transfer reaction mediated by solvent molecules. acs.org It is plausible that this compound could exhibit similar complex photophysical behavior. The fluorescence quantum yield and lifetime would be key parameters to characterize its emissive properties. Research has shown that 7-azaindolyl derivatives can be excellent blue emitters. rsc.org

Table 5: Reference Fluorescence Emission Data for the 7-Azaindole Chromophore

Compound Solvent Emission Maxima (λₑₘ)
7-Azaindole Methanol ~374 nm (Normal), ~505 nm (Tautomer)

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its mass with very high accuracy.

The molecular formula of this compound is C₁₇H₁₄N₄. HRMS would be used to confirm this by identifying the molecular ion peak [M+H]⁺ at a measured m/z value that matches the calculated theoretical value. The technique can also provide structural information through analysis of fragmentation patterns, where the molecule breaks apart in a predictable manner. A likely fragmentation pathway would involve the cleavage of the bond between the indole rings and the central methylene carbon.

Table 6: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₇H₁₄N₄
Calculated Monoisotopic Mass 274.1218 Da

| Calculated [M+H]⁺ Ion | 275.1296 Da |

Theoretical and Computational Studies on Bis 4 Aza 3 Indolyl Methane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic properties of molecules. For bis(4-aza-3-indolyl)methane, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

While specific FMO data for this compound is not published, a computational study on its monomer, 4-azaindole (B1209526), provides insight. mdpi.com DFT calculations can predict the vertical ionization energies, which are related to the energies of the occupied molecular orbitals. mdpi.com For 4-azaindole, the calculated vertical ionization energies of the valence electrons offer a picture of its electronic structure.

Table 1: Calculated Vertical Ionization Energies (in eV) of Valence Electrons for 4-Azaindole

Molecular OrbitalCalculated Ionization Energy (eV)
HOMO8.32
HOMO-19.77
HOMO-210.89
HOMO-311.53
HOMO-412.18

Source: Adapted from a computational study on azaindoles. mdpi.com

These values for the monomer suggest the likely energy levels that would contribute to the HOMO of the dimeric this compound. The HOMO of the dimer would likely be a combination of the HOMO levels of the two 4-azaindole units, potentially leading to a higher HOMO energy and increased reactivity compared to the monomer.

The distribution of electron density in a molecule is fundamental to its interactions with other molecules. DFT calculations can generate detailed charge distribution and electrostatic potential (ESP) maps. These maps visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the nitrogen atom in the pyridine (B92270) ring (at the 4-position) would be expected to be an electron-withdrawing group, leading to a region of negative electrostatic potential. The pyrrolic nitrogen and the indole (B1671886) rings, in general, would constitute the more electron-rich portions of the molecule. An ESP map would visually confirm these features, highlighting the nitrogen of the pyridine ring as a likely site for interaction with electrophiles or for hydrogen bonding.

Understanding the mechanisms of chemical reactions at a molecular level is a significant application of computational chemistry. Transition state modeling using DFT allows for the calculation of the energy barriers of reaction pathways, providing insights into reaction kinetics and mechanisms. For this compound, this could be applied to model its synthesis, for example, the acid-catalyzed reaction between 4-azaindole and formaldehyde (B43269). Such models would identify the key intermediates and transition states, clarifying the reaction mechanism and helping to optimize reaction conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

This compound possesses conformational flexibility due to the rotation around the single bonds of the central methylene (B1212753) bridge. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing a detailed picture of its accessible conformations and their relative stabilities.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Structural Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules.

While no specific QSAR studies on this compound have been reported, research on other indole-2-one and 7-aza-2-oxindole derivatives has demonstrated the utility of this approach. nih.gov A QSAR study on a series of this compound derivatives would involve synthesizing a library of related compounds and evaluating their biological activity. The resulting data would be used to build a predictive model based on various molecular descriptors (e.g., steric, electronic, and hydrophobic properties). Such a model would be invaluable for guiding the design of more potent analogues.

Computational Mechanistic Elucidation of Catalyzed Reactions

Computational methods are increasingly used to elucidate the mechanisms of catalyzed reactions. For the synthesis of this compound, which is typically catalyzed by an acid, DFT calculations could be employed to model the entire catalytic cycle. This would involve studying the interaction of the catalyst with the reactants (4-azaindole and an aldehyde), the formation of intermediates, the transition states for each step, and the final product formation. This detailed mechanistic understanding can aid in the development of more efficient and selective catalysts for the synthesis of this and related compounds.

Coordination Chemistry of Bis 4 Aza 3 Indolyl Methane As a Ligand

Synthesis and Characterization of Metal Complexes with Bis(4-aza-3-indolyl)methane Ligands

The synthesis of this compound metal complexes typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The synthesis of the this compound ligand itself can be achieved through the acid-catalyzed condensation of 4-azaindole (B1209526) with a formaldehyde (B43269) equivalent.

Metal complexation is then carried out by reacting the ligand with various metal precursors, such as metal halides, acetates, or nitrates. The choice of solvent and reaction conditions (e.g., temperature, reaction time) is crucial and is often optimized for each specific metal complex.

General Synthetic Scheme:

Where M represents a metal ion, L is the this compound ligand, and n and x are stoichiometric coefficients.

Characterization of the resulting metal complexes is performed using a combination of spectroscopic and analytical techniques:

¹H and ¹³C NMR Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the proton and carbon signals of the azaindole rings.

FT-IR Spectroscopy: To identify the coordination modes of the ligand by observing changes in the vibrational frequencies of the N-H and C-N bonds of the pyrrole (B145914) and pyridine (B92270) rings.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and to determine its photophysical properties.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

A study on mixed ligand metal complexes involving bis(indolyl)methane and 8-hydroxyquinoline (B1678124) derivatives has shown that the bis(indolyl)methane ligand can act as a bidentate ligand. researchgate.net

Coordination Modes and Binding Affinities of this compound

This compound possesses multiple potential coordination sites: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N4) of each azaindole ring. This allows for a variety of coordination modes, making it a versatile ligand in coordination chemistry.

Potential Coordination Modes:

Monodentate: The ligand can coordinate to a metal center through one of the nitrogen atoms, most likely the more basic pyridinic nitrogen.

Bidentate Chelating: The ligand can chelate to a single metal center using the two nitrogen atoms from one azaindole ring (though sterically less likely) or, more commonly, one nitrogen from each azaindole moiety. Research on homoleptic transition metal complexes of 4-azaindole indicates that coordination often occurs through the pyrrolic N1 nitrogen. nih.gov

Bidentate Bridging: The ligand can bridge two metal centers, with each azaindole unit coordinating to a different metal ion. This can lead to the formation of binuclear or polynuclear complexes.

The binding affinity of the ligand for different metal ions is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), its oxidation state, and the solvent used. The presence of the electron-withdrawing pyridine ring in the 4-azaindole moiety can influence the electron density on the pyrrolic nitrogen, thereby affecting its coordination behavior compared to a standard bis(indolyl)methane.

Structural Diversity of this compound-Metal Complexes

The flexible nature of the methylene (B1212753) bridge and the multiple coordination sites of the this compound ligand allow for the formation of a wide array of structurally diverse metal complexes.

Mononuclear Complexes: In these complexes, a single metal ion is coordinated to one or more this compound ligands. The geometry around the metal center can vary from tetrahedral and square planar to octahedral, depending on the coordination number and the nature of the metal ion.

Binuclear and Polynuclear Complexes: The bridging capability of the ligand can lead to the formation of binuclear complexes, where two metal centers are linked by one or more ligands. In some cases, this can extend to form one-dimensional, two-dimensional, or even three-dimensional coordination polymers.

Supramolecular Assemblies: Non-covalent interactions, such as hydrogen bonding (involving the N-H protons of the indole (B1671886) rings) and π-π stacking (between the aromatic azaindole rings), can play a significant role in the self-assembly of these complexes into more complex supramolecular architectures. The coordination of Cu²⁺ ions to a bis(indolyl)methane moiety has been shown to induce a reorganization from nanotubes to vesicular structures in amphiphilic systems. nih.gov

Electronic Properties of this compound Coordination Compounds

The electronic properties of this compound coordination compounds are of significant interest, as they are influenced by both the ligand and the metal center.

Absorption and Emission Spectra: The UV-Vis absorption spectra of these complexes typically show bands corresponding to π-π* transitions within the azaindole rings and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can be tuned by changing the metal ion or by modifying the substituents on the ligand. Some azaindole-containing metal complexes are known to be cytotoxic. nih.gov

Redox Properties: The redox behavior of these complexes can be investigated using techniques such as cyclic voltammetry. The presence of the redox-active metal center and the π-conjugated ligand system can lead to interesting electrochemical properties.

Interactive Data Table: Representative Electronic Absorption Data for Related Metal Complexes

Complex (Illustrative Example)Metal Ionλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
[Cu(7-azaindole)₄]²⁺Cu(II)280, 35015000, 8000π-π, MLCT
[Ru(bpy)₂(4-azaindole)₂]²⁺Ru(II)285, 45075000, 14000π-π (bpy), MLCT
[Zn(bis(indolyl)methane)Cl₂]Zn(II)29012000π-π*

Catalytic Activity of this compound-Metal Complexes

The unique structural and electronic features of this compound-metal complexes make them promising candidates for catalysis. The metal center can act as a Lewis acid, while the ligand framework can be modified to influence the steric and electronic environment around the active site.

Potential catalytic applications include:

C-C Coupling Reactions: Similar to other transition metal complexes, these compounds could potentially catalyze various cross-coupling reactions. nih.gov

Polymerization Reactions: Magnesium complexes bearing indolyl ligands have shown catalytic activity in the ring-opening polymerization of lactide and caprolactone. nih.gov

Oxidation and Reduction Reactions: The redox-active nature of some of the coordinated metal ions could be exploited for catalytic oxidation or reduction processes.

Interactive Data Table: Catalytic Performance of Related Indole-Based Metal Complexes

Catalyst (Illustrative Example)ReactionSubstrateProductYield (%)
[Mg(IndPh(OMe))₂]ROP of L-lactideL-lactidePolylactide95
Palladium-Indole ComplexSuzuki CouplingAryl halide, Arylboronic acidBiaryl>90
Copper-Azaindole ComplexClick ReactionAlkyne, AzideTriazole98

Supramolecular Chemistry and Non Covalent Interactions of Bis 4 Aza 3 Indolyl Methane

Hydrogen Bonding Networks in Bis(4-aza-3-indolyl)methane Architectures

The presence of both N-H donors and pyridine-like nitrogen acceptors in the 4-azaindole (B1209526) moieties of this compound provides a rich platform for the formation of extensive and predictable hydrogen bonding networks. The N-H group of the azaindole ring can act as a hydrogen bond donor, while the nitrogen at the 4-position and the pyrrolic nitrogen can serve as acceptors.

In the solid state, these interactions are expected to be a dominant force in the crystal packing. Analysis of related structures, such as bis(1H-7-azaindol-3-yl)(2,4,5-trimethylphenyl)methane, reveals that the azaindole N-H can form hydrogen bonds with the nitrogen atom of the pyridine (B92270) ring (N4) of an adjacent molecule, leading to the formation of one-dimensional chains or more complex three-dimensional networks. The specific geometry and connectivity of these networks will be influenced by the steric hindrance of substituents on the methane (B114726) bridge and the azaindole rings.

Computational studies on related systems, such as dimers of 2-adamantanol, have demonstrated the utility of density functional theory (DFT) in predicting the energetics and geometries of hydrogen-bonded assemblies. nih.gov Similar calculations for this compound could elucidate the relative stabilities of different hydrogen-bonding motifs, such as head-to-tail chains or cyclic arrangements. The interaction of water with azines in their excited states has also been studied, providing insight into the fundamental aspects of hydrogen bonding with such systems. nih.gov

Self-Assembly Processes Driven by this compound Motifs

The directional and specific nature of hydrogen bonding in this compound makes it an excellent building block for predictable self-assembly into larger supramolecular structures. The formation of robust hydrogen-bonded chains is a primary mode of self-assembly, leading to the generation of one-dimensional tapes or fibers.

Furthermore, the introduction of metal coordination sites, through the pyridine-like nitrogen, allows for the construction of metal-organic frameworks (MOFs) or coordination polymers. For instance, silver(I) complexes with 7-azaindole-based ligands have been shown to form diverse supramolecular architectures, including ladder and helical chains, where the final topology is influenced by the counteranion. researchgate.net This suggests that this compound could be employed as a ligand to create discrete metallosupramolecular cages or extended coordination networks with tunable properties.

The interplay between hydrogen bonding and metal coordination can lead to intricate and hierarchical self-assembly. The initial formation of hydrogen-bonded dimers or oligomers can be followed by coordination to metal centers, resulting in complex and functional architectures.

Host-Guest Interactions with this compound Frameworks

The defined cavities and portals that can be formed through the self-assembly of this compound units open up possibilities for host-guest chemistry. While specific examples involving this exact compound are not prevalent, the principles of macrocyclic and supramolecular host-guest chemistry provide a strong basis for its potential. researchgate.netnih.govfrontiersin.orgfrontiersin.org

Frameworks constructed from this compound, whether through hydrogen bonding or metal coordination, could encapsulate small molecules or ions within their pores. The size and chemical nature of the guest would be determined by the dimensions and functional groups lining the cavity of the host framework. The pyridine-like nitrogen atoms within the cavity could offer specific binding sites for guest molecules capable of hydrogen bonding.

The development of macrocycles based on aza-heterocyclic units has been an active area of research. nih.gov By analogy, linking two this compound units with appropriate spacers could lead to the formation of macrocyclic hosts with pre-organized cavities suitable for selective guest recognition.

π-Stacking Interactions in Solid-State and Solution Aggregates

Alongside hydrogen bonding, π-stacking interactions between the electron-deficient 4-azaindole rings are expected to play a significant role in the organization of this compound in both the solid state and in solution. The introduction of the electronegative nitrogen atom in the six-membered ring lowers the energy of the π* orbitals, making the azaindole ring a better π-acceptor compared to indole (B1671886).

In the crystal structure of related azaindole derivatives, π-π stacking is a recurring motif, often in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. The interplay between π-stacking and other non-covalent forces, such as lone pair-π interactions, has been shown to be crucial in the crystal engineering of high-energy materials. nih.gov The enhancement of π-π stacking interactions has also been explored as a strategy for developing materials for ultrafast ion storage. rsc.org

Computational studies have provided a detailed understanding of the nature of substituent effects on π-stacking interactions. nih.gov The position of the aza-substitution will influence the quadrupole moment of the aromatic system and thus the preferred orientation and strength of the π-stacking interaction.

Influence of Non-Covalent Interactions on Reactivity and Selectivity

Non-covalent interactions can exert a profound influence on the reactivity and selectivity of chemical reactions. In the case of this compound, the formation of specific supramolecular assemblies can pre-organize the reactants, leading to enhanced reaction rates or control over stereoselectivity.

For example, the hydrogen-bonding network could act as a template, bringing reactive sites into close proximity and in the correct orientation for a reaction to occur. This principle is often exploited in crystal engineering and solid-state reactivity.

Furthermore, the electronic nature of the 4-azaindole ring, modulated by non-covalent interactions within an assembly, can affect its reactivity. For instance, hydrogen bonding to the pyridine-like nitrogen can increase the electron-withdrawing nature of the ring system, potentially influencing its susceptibility to nucleophilic or electrophilic attack. The influence of non-covalent interactions in directing the outcome of reactions, such as the aza-Diels-Alder reaction, has been demonstrated through both experimental and theoretical studies. researchgate.net

Advanced Applications of Bis 4 Aza 3 Indolyl Methane in Chemical Science

Precursors for Advanced Materials Science

Polymeric Materials Development (e.g., Hyperbranched Polyurethanes)

There is no scientific literature available that describes the synthesis or characterization of hyperbranched polyurethanes or any other polymeric materials derived from bis(4-aza-3-indolyl)methane. Research on polyurethanes typically involves the reaction of diisocyanates with polyols. While various functional molecules can be incorporated to create specialized polymers, there are no studies indicating that this compound has been utilized as a monomer, chain extender, or cross-linking agent in the formation of such polymeric structures.

Components in Conjugated Systems and Optoelectronic Materials

An extensive search of academic databases and chemical literature did not yield any results on the incorporation of this compound into conjugated systems or its evaluation for optoelectronic applications. The development of materials for optoelectronics relies on compounds with specific electronic properties, such as tunable band gaps and efficient charge transport. While the aza-indole moiety, in theory, could influence these properties, there is no experimental or theoretical data to support the application of this compound in this context.

Design of Functional Nanomaterials

Similarly, there is a lack of research on the use of this compound in the design and synthesis of functional nanomaterials. The fabrication of nanomaterials often involves the self-assembly of molecular precursors or their use as capping agents or functional components on nanoparticle surfaces. No studies have been found that utilize this compound for such purposes.

Advanced Derivatives of Bis 4 Aza 3 Indolyl Methane and Their Research Significance

Synthesis and Study of Bis(4-aza-3-indolyl)methanone Derivatives

A key transformation of the bis(azaindolyl)methane core is the oxidation of the central methylene (B1212753) (-CH₂-) bridge to a ketone (-C=O) group, yielding bis(azaindolyl)methanone. This conversion not only alters the geometry and electronic properties of the molecule but also provides a new anchor point for further functionalization.

A notable method involves the direct oxidation of N,N′-dimethyl-3,3′-bis-7-azaindolylmethanes. nih.gov Researchers have successfully employed cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a one-electron chemical oxidant to achieve this transformation in excellent yields. nih.gov The reaction is typically performed by adding CAN portion-wise to a solution of the bis(azaindolyl)methane derivative in a methanol (B129727) and acetonitrile (B52724) solvent mixture at temperatures ranging from 0 °C to room temperature. nih.gov

Initial attempts to achieve this oxidation using other common oxidizing agents proved less effective. For instance, treatment with hydrogen peroxide (H₂O₂) resulted in the decomposition of the starting material, while reagents like tert-Butyl hydroperoxide (TBHP) and selenium dioxide (SeO₂) failed to produce the desired ketone, with the starting material being recovered. nih.gov

Oxidizing Agent (equiv.)SolventTemperatureOutcomeYield of Ketone (4a)
30% H₂O₂ (5 equiv.)Dioxane100 °CDecomposed-
TBHP (4 equiv.)CH₂Cl₂RTSM recovered-
SeO₂ (2 equiv.)Dioxane100 °CSM recovered-
CAN (3 equiv.) MeOH:CH₃CN 0 °C to RT Product formed 92%

Table 1: Optimization of oxidizing conditions for the synthesis of N,N′-dimethyl-3,3′-bis-7-azaindolylmethanone (4a) from its corresponding methane (B114726) analog (3a). Data sourced from a study on the synthesis of 5-aryl-3,3′-bis-7-aza-indolyl methanone (B1245722) derivatives. nih.gov

The resulting halogen-substituted methanone derivatives are valuable intermediates. For example, brominated bis(azaindolyl)methanones can be readily used in subsequent cross-coupling reactions to introduce further molecular diversity. nih.gov

Functionalization Strategies: Halogenation, Alkylation, Arylation

Functionalizing the bis(4-aza-3-indolyl)methane scaffold through halogenation, alkylation, and arylation is crucial for fine-tuning its chemical and physical properties. These strategies allow for the systematic modification of the molecule to enhance its performance in specific applications.

Halogenation: Halogen atoms, particularly bromine, can be introduced onto the azaindole ring system. For instance, 5-bromo-7-azaindoles have been synthesized and serve as precursors for more complex methanone derivatives. nih.gov The presence of a halogen provides a reactive handle for further modifications, most notably through metal-catalyzed cross-coupling reactions. nih.gov

Alkylation: Alkylation can occur at the N1-nitrogen of the azaindole rings. A common method involves treating the azaindole with a base such as sodium hydride (NaH) followed by an alkyl halide like methyl iodide to yield N-methylated products. nih.gov Another approach describes the N-propargylation of bis(indolyl)methanes, introducing an alkyne group that can participate in further reactions, such as click chemistry to form triazoles. nih.gov More advanced, metal-free methods for the alkylation of indoles with unactivated aliphatic alcohols have also been developed using lithium tert-butoxide (LiO-t-Bu) as a promoter, with oxygen from the air acting as an oxidant. nih.gov

Arylation: Aryl groups can be appended to the scaffold through several methods. The Suzuki coupling reaction is a powerful tool for this purpose, where a halogenated (e.g., bromo-substituted) bis(azaindolyl)methanone is reacted with an aryl boronic acid to form a new carbon-carbon bond, yielding highly functionalized biaryl derivatives. nih.gov Additionally, copper-catalyzed N-arylation has been effectively used to synthesize unsymmetrical N-aryl bis(indolyl)methanes by cross-coupling the parent compound with aryl iodides. semanticscholar.org

FunctionalizationPositionReagents/MethodPurpose/Outcome
Halogenation C5-positionN-Bromosuccinimide (NBS) or similarIntroduces a reactive handle for cross-coupling. nih.gov
Alkylation N1-positionNaH, Methyl IodideN-methylation of the azaindole rings. nih.gov
Alkylation N1-positionPropargyl bromide, baseIntroduction of an alkyne for click chemistry. nih.gov
Arylation C5-positionSuzuki Coupling (Pd catalyst, Aryl boronic acid)Synthesis of functionalized biaryl derivatives. nih.gov
Arylation N1-positionCopper-catalyzed C-N cross-couplingSynthesis of unsymmetrical N-aryl derivatives. semanticscholar.org

Table 2: Summary of functionalization strategies for bis(aza-3-indolyl)methane and its derivatives.

Symmetric vs. Unsymmetrical this compound Analogs

Bis(aza-3-indolyl)methane derivatives can be classified as either symmetrical or unsymmetrical, a distinction that has significant synthetic and functional implications.

Symmetrical analogs , where the two azaindole units and their substituents are identical, are the most commonly reported. nih.govacs.org Their synthesis is often straightforward, typically involving the acid-catalyzed condensation of an aldehyde or ketone with two equivalents of the same indole (B1671886) or azaindole precursor. nih.govresearchgate.netarkat-usa.org

Unsymmetrical analogs , which feature different substitution patterns on the two azaindole rings, have gained increasing interest. nih.gov The asymmetry is often required to optimize interactions with biological targets, such as protein binding sites. nih.govacs.org However, their synthesis is more complex as general methods for their preparation have been lacking. nih.gov

Recent advancements have provided efficient pathways to unsymmetrically substituted 3,3'-di(aza)indolylmethanes. One successful strategy involves the reaction of a (3-indolylmethyl)trimethylammonium iodide with a different, substituted indole derivative. nih.govacs.org This method is notable for its mild conditions, proceeding in water without the need for a catalyst, and producing high yields. nih.govacs.org For instance, reacting the ammonium salt with 7-azaindole (B17877) leads to the desired unsymmetrical 3,3'-connected product. nih.govacs.org Another approach to unsymmetrical products is the selective mono-N-arylation of a symmetrical bis(indolyl)methane using copper-based catalysts. semanticscholar.org

The development of these synthetic protocols is crucial, as it allows for the creation of a wide range of novel, unsymmetrical derivatives for pharmacological studies and the exploration of their potential as new therapeutic agents. nih.govacs.org

Incorporation of this compound into Complex Molecular Architectures

The bis(aza-3-indolyl)methane unit is a valuable building block for the construction of larger, complex molecular architectures, particularly macrocycles. arkat-usa.org These structures are of great interest for their applications in supramolecular chemistry and as ligands for biological targets like G-quadruplex DNA. arkat-usa.orgresearchgate.net

Macrocyclization can be achieved by linking the two azaindole units of a precursor molecule. One strategy involves starting with diindolyl diester or diamide (B1670390) precursors, where the two indole moieties are connected by a flexible linker. arkat-usa.org The ring-closing step is then accomplished via an acid-catalyzed reaction with an aldehyde, such as formaldehyde (B43269) or 4-chlorobenzaldehyde, which forms a new methylene or substituted methylene bridge between the 2-positions of the indole rings. arkat-usa.org The success of this macrocyclization depends heavily on the length and flexibility of the initial linker connecting the two indole units. arkat-usa.org

The bis(indolyl)methane scaffold has also been incorporated into other complex systems. For example, it has been used as the core for synthesizing novel Schiff base derivatives by reacting an amino-substituted bis(indolyl)methane with various benzaldehydes. nih.gov In another instance, N-propargyl bis(indolyl)methanes have been used to create 1,4-disubstituted 1,2,3-bistriazoles through a copper-catalyzed reaction with sodium azide. nih.gov Researchers have also reported the synthesis of highly complex polycyclic systems, such as a nih.govnih.govfigshare.comtri-aza-cyclo-hexadecino[1,16-a:5,6-a′]di-indole, demonstrating the versatility of the indole framework in building intricate three-dimensional structures. hokudai.ac.jp

Future Research Directions and Unaddressed Challenges in Bis 4 Aza 3 Indolyl Methane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary and unaddressed challenge is the very synthesis of bis(4-aza-3-indolyl)methane. The conventional synthesis of BIMs involves an acid-catalyzed electrophilic substitution of indoles with aldehydes or ketones. nih.gov However, the synthesis of azaindoles themselves is notoriously more complex than that of indoles. The presence of the electron-deficient pyridine (B92270) ring alters the nucleophilicity of the pyrrole (B145914) moiety and can complicate classical indole (B1671886) syntheses. nih.gov

Future research must therefore focus on adapting existing BIM synthesis protocols for the 4-azaindole (B1209526) core. This presents several hurdles:

Altered Reactivity: The C3 position of 4-azaindole is expected to be less nucleophilic than that of indole, potentially leading to sluggish or failed reactions under standard conditions.

Catalyst Inhibition: The basicity of the pyridine nitrogen (pKa ≈ 6.89 for 4-azaindole) can lead to the deactivation of Lewis or Brønsted acid catalysts, which are central to traditional BIM synthesis. jocpr.com

Side Reactions: The pyridine nitrogen offers an alternative site for electrophilic attack or catalyst coordination, which could lead to a mixture of undesired products.

The development of novel synthetic strategies is paramount. Drawing from progress in green chemistry for both BIMs and other aza-heterocycles, promising avenues include: nih.govresearchgate.net

Organocatalysis: Exploring the use of metal-free organocatalysts, such as phosphoric acids or halogen-bond donors, that can activate the carbonyl group without being sequestered by the pyridine nitrogen. nih.gov

Heterogeneous Catalysis: Designing solid-supported acid catalysts or recyclable nanocatalysts could facilitate product purification and improve the sustainability of the process. nih.govresearchgate.net

Alternative Energy Sources: Investigating microwave-assisted or ultrasound-promoted reactions may enhance reaction rates and yields, overcoming the inherent lower reactivity of the 4-azaindole substrate. researchgate.net

Table 1: Potential Catalytic Systems for this compound Synthesis (Based on Analogous BIM Syntheses)

Catalyst TypeExample CatalystRationale for ExplorationPotential Challenges
Homogeneous Acid p-Toluenesulfonic acid (p-TsOH)Effective for standard BIMs; simple and low cost.Catalyst neutralization by pyridine nitrogen; potential for harsh conditions.
Heterogeneous Acid Amberlyst-15Reusable, easy to remove from reaction mixture.Lower efficiency; potential for catalyst poisoning over time.
Organocatalyst Taurine, Salicylic AcidGreen, metal-free, mild conditions.May require higher catalyst loading or longer reaction times for the less reactive substrate.
Nanocatalyst Fe3O4 NanoparticlesMagnetically recoverable, high surface area, solvent-free conditions.Synthesis of nanoparticles required; potential for leaching.
Ionic Liquid [Et3NH][HSO4]Acts as both solvent and catalyst; reusable.Viscosity can complicate workup; cost and toxicity concerns.
Metal Triflate La(OTf)3, Sc(OTf)3Highly efficient Lewis acids for standard BIMs.High cost; moisture sensitivity; strong potential for catalyst inhibition.

Exploration of Underutilized Reactivity Pathways

Beyond the foundational synthesis via electrophilic substitution, the reactivity of this compound is a completely open field. The presence of four nitrogen atoms (two pyrrolic, two pyridinic) in the structure provides multiple handles for subsequent functionalization that are not present in standard BIMs.

Future research should explore pathways beyond simple methylene (B1212753) bridge formation:

N-Functionalization: The pyrrolic and pyridinic nitrogens offer sites for alkylation, arylation, or coordination to metal centers. Quaternization of the pyridine nitrogen atoms would dramatically alter the electronic properties and solubility of the molecule, opening pathways to new applications.

C-H Activation: Modern metal-catalyzed C-H activation strategies, which have been used to functionalize azaindole cores, could be applied to decorate the pyridine or pyrrole rings of the this compound scaffold, enabling the synthesis of complex derivatives that are otherwise inaccessible. researchgate.net

Dearomatization Reactions: The application of dearomatization strategies, which have recently been developed for indole derivatives, could yield novel, sp³-rich polycyclic structures with unique stereochemistry and biological profiles. rsc.org

Advanced Characterization of Transient Intermediates

The accepted mechanism for BIM formation proceeds through aza-indolyl carbinol and subsequently a highly reactive electrophilic intermediate (e.g., an indolyl-stabilized carbenium ion) after dehydration. jocpr.com For the 4-azaindole system, this transient cation would be significantly influenced by the electron-withdrawing effect of the adjacent pyridine ring. This destabilization is a critical, unaddressed challenge that likely contributes to the difficulty of the synthesis.

A significant research effort is needed to understand these intermediates:

Spectroscopic Trapping: Advanced techniques such as low-temperature NMR, stopped-flow spectroscopy, or laser flash photolysis could be employed to directly observe or trap these transient species. This would provide invaluable, direct evidence of their structure and stability.

Mechanistic Labeling Studies: Isotope labeling experiments (e.g., using deuterated aldehydes or solvents) could elucidate the reversibility of the steps and the nature of the rate-determining step in the formation of the this compound core.

Computational Analysis: High-level DFT calculations are essential to model the reaction pathway, calculate the energies of the intermediates and transition states, and visualize the electronic distribution. This can help explain the anticipated lower reactivity and guide the rational design of catalysts to stabilize these intermediates. researchgate.net

Predictive Modeling for Structure-Property Relationships

Given the synthetic challenges, predictive computational modeling is not a luxury but a necessity for advancing this compound chemistry. In silico studies can guide synthetic efforts, minimizing trial-and-error experimentation. researchgate.net

Key areas for future computational research include:

Reactivity Prediction: DFT calculations can map the electrostatic potential and frontier molecular orbitals of 4-azaindole to quantify the nucleophilicity of the C3 position compared to indole and other azaindole isomers. This can help in selecting appropriate reaction conditions and electrophiles.

QSAR and Pharmacophore Modeling: Azaindoles are recognized as "privileged structures" in drug discovery, particularly as kinase inhibitors. nih.govnih.gov Once a library of this compound derivatives is synthesized, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with biological activity, enabling the rational design of more potent and selective therapeutic agents.

Photophysical Property Prediction: Time-dependent DFT (TD-DFT) can predict the absorption and emission properties of these molecules. This is crucial for exploring their potential in materials science as fluorophores, sensors, or components in organic electronic devices. acs.org

Table 2: Key Parameters for Predictive Modeling of this compound

Modeling TechniqueParameter to InvestigatePurpose
DFT Frontier Molecular Orbital (FMO) EnergiesPredict reactivity and sites of electrophilic/nucleophilic attack.
DFT Natural Bond Orbital (NBO) AnalysisQuantify charge distribution and delocalization.
DFT Reaction Pathway EnergeticsCalculate activation barriers and intermediate stability to understand mechanism.
TD-DFT Excitation Energies & Oscillator StrengthsPredict UV-Vis absorption and fluorescence spectra for materials applications.
QSAR Molecular Descriptors (e.g., logP, Dipole Moment)Correlate chemical structure with biological activity to guide drug design.
Molecular Docking Binding Affinity & PosePredict interaction with biological targets like protein kinases.

Expanding Applications in Green Chemistry and Sustainable Technologies

The unique structure of this compound makes it an attractive candidate for applications in green chemistry and sustainable technologies, areas that remain entirely unexplored for this compound.

Future research should target:

Green Catalysis: The molecule itself could serve as a novel bidentate or tetradentate ligand for transition metal catalysts. The precise spacing of the four nitrogen atoms could enable the chelation of metal ions, leading to new catalysts for sustainable chemical transformations.

Chemosensors: Many BIM derivatives are known to act as colorimetric or fluorescent chemosensors. nih.gov The this compound core, with its multiple hydrogen bond donor/acceptor sites and pyridinic nitrogens, is a prime candidate for development into a selective sensor for environmentally relevant anions or metal cations.

Organic Electronics: Azaindoles possess interesting photophysical properties and have been investigated as components in organic light-emitting diodes (OLEDs). researchgate.netacs.org The extended π-system and tunable electronic properties of this compound and its derivatives could be exploited in the design of new, sustainable materials for organic electronics.

Integration into Complex Chemical Systems and Devices

The ultimate challenge lies in moving beyond the single molecule and integrating this compound into functional, complex systems. Its rigid, well-defined geometry and multiple hydrogen-bonding sites make it an excellent building block.

Future directions include:

Supramolecular Chemistry: The molecule could serve as a tecton for the self-assembly of complex supramolecular architectures like cages, capsules, or metal-organic frameworks (MOFs). The pyridinic nitrogens can be coordinated to metal nodes while the pyrrole N-H groups can direct assembly via hydrogen bonding.

Medicinal Chemistry Scaffolding: As a bivalent scaffold, this compound could be used to link two different pharmacophores, potentially targeting two different sites on a single protein or two separate proteins in a disease pathway. Given the prevalence of the 4-azaindole core in kinase inhibitors, this molecule could serve as a foundation for novel bivalent or allosteric inhibitors with enhanced potency or selectivity. nih.govnih.gov

Functional Devices: Building on its potential as a chemosensor, the molecule could be immobilized on a solid support (e.g., silica (B1680970) or polymer films) to create a recyclable, solid-state sensing device for detecting specific analytes in solution.

Q & A

Q. What are the most efficient synthetic methodologies for bis(indolyl)methane derivatives, and how do reaction conditions influence yield?

Bis(indolyl)methanes are typically synthesized via acid-catalyzed Friedel-Crafts alkylation of indoles with aldehydes. Key methods include:

  • Iodine-catalyzed reactions under solvent-free conditions (e.g., molecular iodine in ethanol, yielding 85–95% in 30–60 minutes) .
  • Cu(BF₄)₂·SiO₂-mediated synthesis at room temperature, achieving 80–92% yield in 2–4 hours .
  • Lithium perchlorate (LiClO₄)-catalyzed reactions in dichloromethane, enabling rapid product isolation .
    Optimization involves adjusting catalyst loading, solvent polarity, and reaction time to minimize side products like tris(indolyl)methanes.

Q. How are bis(indolyl)methane derivatives characterized structurally, and what analytical techniques resolve ambiguities?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR distinguish regioisomers by analyzing indole proton shifts (e.g., C-2 vs. C-3 substitution patterns) .
  • X-ray crystallography : Resolves absolute configurations, as seen in bis(4-aza-3-indolyl)methane derivatives with piperazine moieties .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, critical for verifying synthetic products .

Advanced Research Questions

Q. How can experimental design (e.g., DoE) optimize reaction parameters for bis(indolyl)methane synthesis?

A fractional factorial design (e.g., 2⁴ matrix) can systematically evaluate variables like temperature, catalyst concentration, and solvent ratio. For example:

VariableLow (-1)High (+1)
Temperature (°C)2580
Catalyst (mol%)515
Statistical analysis (e.g., ANOVA) identifies significant factors impacting yield and purity .

Q. How should researchers address contradictions in reported bioactivity data for bis(indolyl)methane derivatives?

Discrepancies often arise from:

  • Structural variations : Substitutions at C-3 vs. C-5 alter binding to targets like 5-HT receptors .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) affect IC₅₀ values .
    Mitigation : Standardize bioassays using controls (e.g., doxorubicin) and replicate experiments across independent labs.

Q. What advanced synthetic strategies enable regioselective functionalization of this compound?

  • Electrochemical bisarylation : Uses deep eutectic solvents (e.g., choline chloride/urea) with graphite electrodes, achieving 49–95% yield under green conditions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 minutes at 100°C) while maintaining >90% yield .

Q. How do mechanistic studies explain catalytic pathways in bis(indolyl)methane formation?

  • Acid-catalyzed mechanisms : Protonation of aldehydes generates electrophilic intermediates, followed by dual indole attack (C-3 position) .
  • Metal-mediated pathways : Cu(II) activates aldehydes via coordination, enhancing electrophilicity and directing regioselectivity .

Methodological Challenges and Solutions

Q. What are the limitations of current crystallization protocols for bis(indolyl)methane derivatives?

  • Poor solubility : Derivatives with bulky substituents (e.g., aryl groups) require mixed solvents (DMF/acetic acid) for recrystallization .
  • Polymorphism : Use single-crystal X-ray diffraction to identify stable polymorphs and optimize crystallization conditions .

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Docking studies : Simulate binding to targets (e.g., DNA topoisomerase II) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity with cytotoxicity (R² > 0.85) to prioritize synthetic targets .

Cross-Disciplinary Applications

Q. How do bis(indolyl)methane derivatives interact with environmental matrices (e.g., wastewater) during disposal?

  • Aerobic degradation : Monitor breakdown products via LC-MS in activated sludge systems .
  • Methane capture : Anaerobic digestion systems can recover methane for energy, offsetting synthesis-related emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.